

A Comparative Assessment of Silanide Hydrogen Storage Capacity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Silanide*

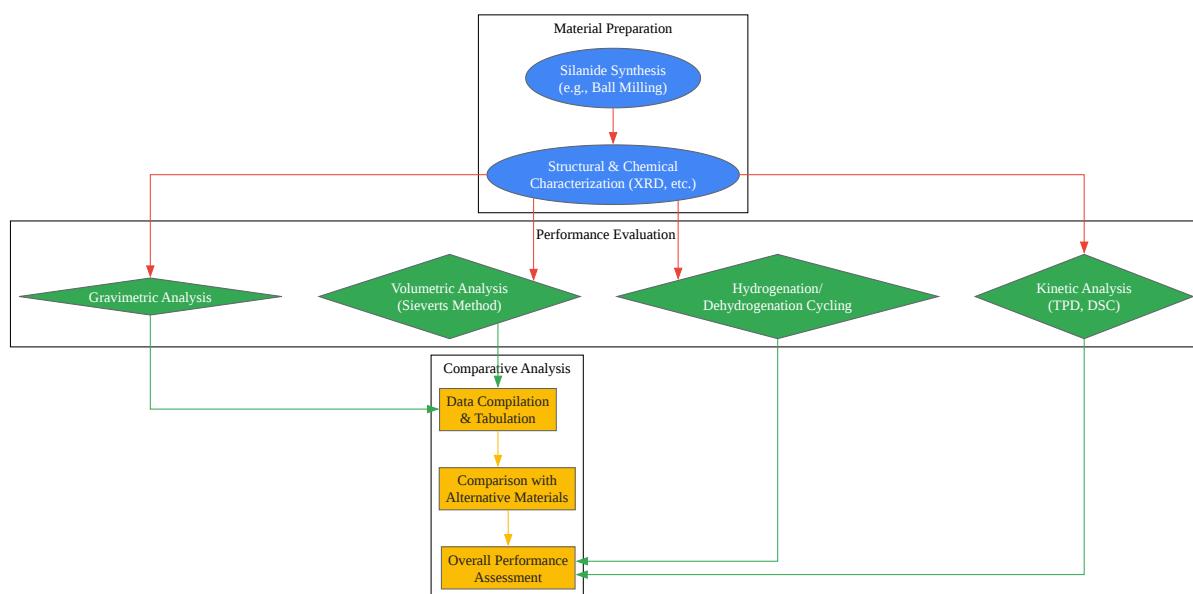
Cat. No.: *B1217022*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and safe hydrogen storage is a critical bottleneck in the realization of a hydrogen-based economy. Among the various solid-state hydrogen storage materials, **silanides** have emerged as a promising class of compounds. This guide provides an objective comparison of the hydrogen storage performance of different **silanides**, supported by experimental data, and contrasts them with other leading hydrogen storage alternatives.

Performance Comparison of Hydrogen Storage Materials


The hydrogen storage capacity of a material is primarily evaluated based on its gravimetric and volumetric hydrogen density, as well as the conditions of temperature and pressure required for hydrogen release (dehydrogenation) and uptake (hydrogenation). The following table summarizes these key performance indicators for a range of **silanides** and other prominent hydrogen storage materials.

Material Class	Compound	Gravimetric Capacity (wt.%)	Volumetric Capacity (g H ₂ /L)	Dehydrogenation Temperature (°C)	Rehydrogenation Conditions
Alkali Metal Silanides	LiSiH ₃	~7.9 (theoretical)	Data not available	> 200	Data not available
	NaSiH ₃	~5.8 (theoretical)	Data not available	> 250	Data not available
	KSiH ₃	4.1 - 4.3	~88.3 (for K ₂ SiH ₆)	~140	Moderate pressure and temperature
	RbSiH ₃	~2.9 (theoretical)	Data not available	Data not available	Data not available
	CsSiH ₃	~2.0 (theoretical)	Data not available	Data not available	Data not available
Alkaline Earth Metal Silanides	CaSiH ₃	~3.4 (theoretical)	Data not available	Data not available	Data not available
	MgSiH ₃	~4.2 (theoretical)	Data not available	Data not available	Data not available
Complex Hydrides	LiBH ₄	18.5	121	280 - 400	High pressure and temperature
	NaAlH ₄	5.6	99	180 - 220 (catalyzed)	~100 bar H ₂ , 150°C
	Mg(BH ₄) ₂	14.9	113	~300	High pressure and temperature
Metal Hydrides	MgH ₂	7.6	110	300 - 400	10-20 bar H ₂ , 300-350°C

LaNi ₅ H ₆	1.4	115	20 - 50	Low pressure, room temperature
Chemical Hydrides	NH ₃ BH ₃	19.6	147	100 - 200 (with catalyst) Off-board regeneration required

Logical Workflow for Comparative Assessment

The following diagram illustrates the logical workflow for a comprehensive comparative assessment of **silanide** hydrogen storage capacity, from material synthesis to performance evaluation and comparison.

[Click to download full resolution via product page](#)

Workflow for assessing **silanide** hydrogen storage.

Experimental Protocols

Detailed and accurate experimental methodologies are crucial for the reliable comparison of hydrogen storage materials. Below are the detailed protocols for the key experiments cited in this guide.

Volumetric Method (Sieveerts' Apparatus) for Pressure-Composition-Temperature (PCT) Measurement

This method determines the amount of hydrogen absorbed or desorbed by a material by measuring pressure changes in a calibrated volume.

Apparatus: A Sieverts' apparatus consists of a calibrated gas reservoir, a sample holder, pressure transducers, temperature controllers, and a vacuum system.

Procedure:

- **Sample Preparation:** A precisely weighed sample of the **silanide** material is loaded into the sample holder inside an inert atmosphere glovebox to prevent oxidation.
- **Degassing:** The sample is heated under vacuum to remove any adsorbed impurities and moisture.
- **Volume Calibration:** The volume of the sample holder and the connecting tubing (dead volume) is determined using a non-adsorbing gas like helium.
- **Hydrogen Dosing:**
 - The calibrated reservoir is filled with high-purity hydrogen to a known pressure.
 - The valve between the reservoir and the sample holder is opened, allowing hydrogen to expand into the sample holder.
 - The system is allowed to reach thermal and pressure equilibrium.
- **Data Acquisition:** The equilibrium pressure is recorded. The amount of hydrogen absorbed by the sample is calculated using the ideal gas law or a more precise equation of state, accounting for the initial and final pressures, the calibrated volumes, and the temperature.

- Isotherm Construction: Steps 4 and 5 are repeated at different pressures to construct a pressure-composition isotherm at a constant temperature.
- Desorption Measurement: To measure desorption, the pressure in the system is incrementally decreased, and the amount of desorbed hydrogen is calculated at each step.

Gravimetric Method for Hydrogen Storage Measurement

This method directly measures the change in mass of a sample as it absorbs or desorbs hydrogen.

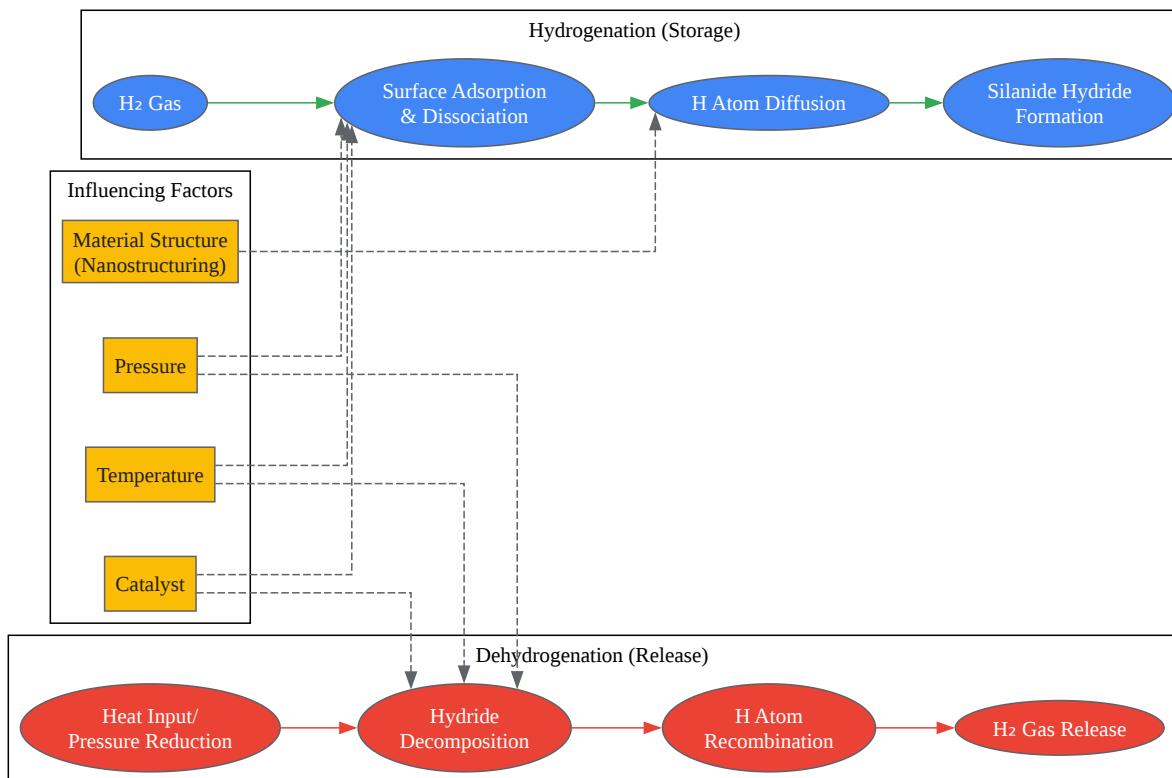
Apparatus: A high-precision microbalance enclosed in a high-pressure, temperature-controlled chamber.

Procedure:

- Sample Preparation: A known mass of the **silanide** sample is placed in the microbalance sample pan inside an inert atmosphere.
- Degassing: The sample is heated under vacuum to remove any impurities.
- Hydrogen Introduction: High-purity hydrogen is introduced into the chamber at a controlled pressure and temperature.
- Mass Measurement: The change in the sample's mass is continuously monitored by the microbalance as it absorbs hydrogen.
- Buoyancy Correction: The measured mass change is corrected for the buoyancy effect of the high-pressure hydrogen gas on the sample and the sample holder. This correction requires accurate knowledge of the sample's density and the density of the hydrogen gas at the experimental conditions.
- Gravimetric Capacity Calculation: The gravimetric hydrogen capacity is calculated as the percentage increase in mass relative to the initial mass of the degassed sample.
- Desorption Measurement: For desorption, the pressure is reduced or the temperature is increased, and the decrease in mass is monitored.

Hydrogenation/Dehydrogenation Cycling Test

This test evaluates the stability and reversibility of the hydrogen storage capacity of a material over multiple cycles of hydrogen absorption and release.


Apparatus: A Sieverts' apparatus or a dedicated cycling setup capable of automated pressure and temperature cycling.

Procedure:

- Activation: The sample is typically activated by performing a few initial hydrogenation-dehydrogenation cycles to ensure full reactivity.
- Cycling Protocol:
 - Hydrogenation: The sample is exposed to a set hydrogen pressure at a specific temperature until saturation is reached (i.e., no more hydrogen is absorbed). The amount of absorbed hydrogen is measured.
 - Dehydrogenation: The sample is then subjected to conditions that induce hydrogen release (e.g., reduced pressure or increased temperature). The amount of desorbed hydrogen is measured.
- Data Collection: The hydrogen storage capacity is recorded for each cycle.
- Cycle Life Assessment: The procedure is repeated for a large number of cycles (e.g., 100 or 1000 cycles). The degradation in hydrogen storage capacity over time is a measure of the material's cycling stability.
- Post-Cycling Characterization: After cycling, the material is often characterized using techniques like X-ray diffraction (XRD) to investigate any structural changes that may have occurred.

Signaling Pathway of Hydrogen Storage in Silanides

The following diagram illustrates the general signaling pathway for hydrogen storage and release in a **silanide**-based material, highlighting the key steps and influencing factors.

Click to download full resolution via product page

- To cite this document: BenchChem. [A Comparative Assessment of Silanide Hydrogen Storage Capacity]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1217022#comparative-assessment-of-silanide-hydrogen-storage-capacity\]](https://www.benchchem.com/product/b1217022#comparative-assessment-of-silanide-hydrogen-storage-capacity)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com